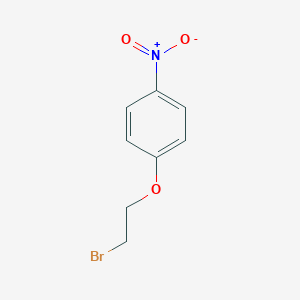

1-(2-Bromoethoxy)-4-nitrobenzene

概要

説明

SB939は、プラシノスタットとしても知られており、新規で強力な経口活性を持つヒストン脱アセチル化酵素阻害剤です。それはヒドロキサム酸に基づいており、さまざまな前臨床モデルで有意な抗腫瘍活性を示しています。 ヒストン脱アセチル化酵素阻害剤は、ヒストン脱アセチル化酵素の機能を妨げる化合物のクラスであり、ヒストンタンパク質からアセチル基を除去するのに関与する酵素であり、遺伝子発現の変化につながります .

準備方法

合成経路と反応条件

SB939は、ベンゾイミダゾールコアの形成、続いてヒドロキサム酸部分の導入を含む多段階プロセスによって合成されます。主要なステップには以下が含まれます。

- o-フェニレンジアミンと適切なカルボン酸誘導体を反応させることにより、ベンゾイミダゾールコアを形成します。

- ベンゾイミダゾール環の2位にブチル基を導入します。

- ベンゾイミダゾール窒素をジエチルアミノエチル基でアルキル化します。

- ベンゾイミダゾール誘導体を適切なヒドロキシルアミン誘導体と反応させることによって、ヒドロキサム酸部分を形成します .

工業生産方法

SB939の工業生産には、上記で説明した合成経路のスケールアップが含まれます。このプロセスは、温度、圧力、溶媒の選択などの反応条件を注意深く制御することで、高収率と高純度のために最適化されています。 最終生成物は、再結晶およびクロマトグラフィーなどの技術を使用して精製され、製薬基準を満たしていることが保証されます .

化学反応の分析

反応の種類

SB939は、以下を含むいくつかの種類の化学反応を受けます。

酸化: SB939は、さまざまな代謝物を形成するために酸化される可能性があります。

還元: 還元反応は、ベンゾイミダゾール環の官能基を変更できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、さまざまな置換ベンゾイミダゾール誘導体とヒドロキサム酸アナログが含まれます。 これらの生成物は、SB939の核構造を保持していますが、生物活性を変化させる可能性のある修飾が加えられています .

科学研究への応用

SB939は、以下を含む幅広い科学研究への応用を備えています。

化学: ヒストン脱アセチル化酵素が遺伝子調節において果たす役割を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞増殖、分化、およびアポトーシスへの影響について調査されています。

医学: 急性骨髄性白血病、骨髄異形成症候群、固形腫瘍などのさまざまな癌の治療のために臨床試験中です。

科学的研究の応用

Organic Synthesis

1-(2-Bromoethoxy)-4-nitrobenzene serves as a key intermediate in the synthesis of various organic compounds. It is frequently used in reactions involving nucleophilic substitutions due to the bromine atom's reactivity. For example:

- In one study, it was reacted with morpholine in acetonitrile under reflux conditions to yield 4-[2-(4-nitrophenoxy)-ethyl] derivatives with yields up to 84% .

- Another synthesis involved its use in the preparation of 2,4-dimethyl-6-[2-(4-nitro-phenoxy)-ethoxy]-pyridine, demonstrating its utility in creating complex nitrogen-containing compounds .

Biochemical Studies

This compound is utilized in biochemical and physiological studies to explore various cellular processes. It can serve as a probe for investigating the mechanisms of drug action and cellular signaling pathways. The nitro group can be reduced to an amine, allowing for further modifications that enhance biological activity .

Material Science

In material science, this compound is employed in the synthesis of polymers and other materials. Its ability to form stable bonds makes it suitable for creating functionalized surfaces and coatings that can be tailored for specific applications, such as sensors or drug delivery systems.

Case Studies

作用機序

SB939は、ヒストン脱アセチル化酵素の活性を阻害することによって効果を発揮します。この阻害は、ヒストンタンパク質上のアセチル基の蓄積につながり、クロマチン構造が開いて転写活性が増加します。この化合物は、これらのプロセスに関与する遺伝子の発現を調節することによって、癌細胞の細胞周期停止とアポトーシスを誘導します。 SB939は、他の亜鉛結合酵素に影響を与えることなく、クラスI、II、およびIVヒストン脱アセチル化酵素を選択的に阻害します .

類似の化合物との比較

類似の化合物

スベロイルアニリドヒドロキサム酸(SAHA): 同様の作用機序を持つ別のヒストン脱アセチル化酵素阻害剤ですが、薬物動態特性が異なります。

パノビノスタット: さまざまなヒストン脱アセチル化酵素アイソフォームに対してより広い活性を有する、強力なヒストン脱アセチル化酵素阻害剤。

SB939の独自性

SB939は、他のヒストン脱アセチル化酵素阻害剤と比較して、より高いバイオアベイラビリティとより長い半減期を含む、改善された薬物動態特性によって独自性を持ちます。腫瘍組織に蓄積し、ヒストン脱アセチル化の持続的な阻害と抗腫瘍効果の強化につながります。 これらの特性により、SB939は今後の臨床開発にとって有望な候補となります .

類似化合物との比較

Similar Compounds

Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Panobinostat: A potent histone deacetylase inhibitor with broader activity against various histone deacetylase isoforms.

Romidepsin: A cyclic peptide histone deacetylase inhibitor with a distinct chemical structure and mechanism of action

Uniqueness of SB939

SB939 is unique due to its improved pharmacokinetic properties, including higher bioavailability and longer half-life compared to other histone deacetylase inhibitors. It accumulates in tumor tissues, leading to sustained inhibition of histone deacetylation and enhanced anti-tumor efficacy. These properties make SB939 a promising candidate for further clinical development .

生物活性

1-(2-Bromoethoxy)-4-nitrobenzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Overview

- IUPAC Name : this compound

- CAS Number : 13288-06-7

- Molecular Weight : 246.06 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the Williamson Ether Synthesis , where 4-nitrophenol reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This method has been optimized for yield and purity, achieving yields between 71% and 94% under controlled conditions .

Antitumor Activity

This compound has shown promising results in antitumor studies. It acts as a histone deacetylase inhibitor , which can lead to increased acetylation of histones, altering gene expression related to cell cycle regulation and apoptosis. This mechanism is crucial in cancer therapy, particularly for hematological malignancies .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Insecticidal Activity

Research indicates that derivatives of this compound can exhibit larvicidal activity against Aedes aegypti, with studies reporting up to 100% larval mortality after exposure . The effectiveness suggests potential application in vector control for mosquito-borne diseases.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Study | Demonstrated significant inhibition of cell proliferation in leukemia cell lines through histone deacetylase inhibition. |

| Antimicrobial Evaluation | Showed effective inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. |

| Insecticide Testing | Achieved complete larvicidal effect on Aedes aegypti, suggesting utility in public health applications. |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Leads to altered gene expression, promoting apoptosis in cancer cells.

- DNA Interactions : Reactive intermediates formed during nitro reduction can covalently bind to DNA, causing damage and cell death in microbes.

- Neurotransmitter Modulation : Some studies suggest potential interactions with neurotransmitter systems, although further research is needed.

特性

IUPAC Name |

1-(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCBDNNEZHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927853 | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13288-06-7 | |

| Record name | 13288-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Bromoethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Bromo-4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2-Bromoethoxy)-4-nitrobenzene in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in synthesizing dofetilide []. Dofetilide is a medication used to treat arrhythmia, a condition affecting the heart's rhythm.

Q2: How is this compound synthesized?

A2: The synthesis of this compound is achieved through the Williamson Reaction []. This reaction involves 4-nitrophenol and 1,2-dibromoethane as the starting materials. The abstract highlights the investigation into optimizing reaction conditions such as temperature, solvent, reaction time, and reactant ratios to enhance the synthesis process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。